molecular formula C20H25NO4S B11831821 tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate

tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate

Cat. No.: B11831821
M. Wt: 375.5 g/mol
InChI Key: WLBFAOADRQHRDH-KRWDZBQOSA-N
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Description

tert-Butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound is known for its role in protecting amino groups during chemical reactions, making it valuable in the synthesis of various organic molecules.

Properties

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C20H25NO4S/c1-20(2,3)25-19(22)21-17(14-16-10-6-4-7-11-16)15-26(23,24)18-12-8-5-9-13-18/h4-13,17H,14-15H2,1-3H3,(H,21,22)/t17-/m0/s1

InChI Key

WLBFAOADRQHRDH-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride and a phenyl-substituted propan-2-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality .

Chemical Reactions Analysis

Carbamate Deprotection Reactions

The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines, enabling selective deprotection under acidic conditions:

  • Trifluoroacetic Acid (TFA)-Mediated Cleavage :
    In a representative procedure, treatment with TFA in dichloromethane (DCM) at 25°C for 30 minutes removes the Boc group, yielding the free amine intermediate . This reaction proceeds quantitatively, as evidenced by NMR and LCMS data .

Reaction StepConditionsOutcomeSource
Boc deprotectionTFA/DCM (9:1), 25°C, 30 minFree amine (100% yield)

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl moiety acts as an electron-withdrawing group, facilitating nucleophilic displacement reactions:

  • Phosphonate Introduction :
    Reaction with diethyl ((phenylsulfonyl)methyl)phosphonate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0–25°C produces γ-amino vinyl phosphonates in 74% yield over two steps . This demonstrates the sulfonyl group’s role as a leaving group in Horner–Wadsworth–Emmons-type reactions.

Reaction StepReagents/ConditionsOutcomeSource
Sulfonyl substitutionNaH, THF, 0–25°C, 3 hPhosphonate derivative (74%)

Amide Bond Formation

The deprotected amine undergoes coupling reactions with carboxylic acids, expanding its utility in peptide and drug synthesis:

  • TBTU/HOBt-Mediated Coupling :
    Using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) with triethylamine (Et₃N) achieves amide bond formation in >90% purity . For example, coupling with (2,6-dimethylphenoxy)acetic acid proceeds in 76.7% yield .

Reaction StepReagents/ConditionsOutcomeSource
Amide couplingTBTU, HOBt, Et₃N, DMF, 16 hAmide product (76.7% yield)

Oxidation and Reduction Pathways

While direct oxidation/reduction of the sulfonyl group is not explicitly documented, adjacent functional groups exhibit reactivity:

  • Aldehyde Oxidation :
    Intermediate α-amino aldehydes derived from this compound are oxidized to carboxylic acids using Dess–Martin periodinane (DMP) in DCM . This step is critical in synthesizing γ-amino vinyl derivatives.

Reaction StepReagents/ConditionsOutcomeSource
Aldehyde oxidationDess–Martin periodinane, DCM, 0°CCarboxylic acid intermediate

Steric and Electronic Effects on Reactivity

The tert-butyl group imposes steric hindrance, influencing reaction kinetics and regioselectivity:

  • Steric Protection :
    The bulky tert-butyl group slows nucleophilic attacks at the carbamate carbonyl, requiring strong acids like TFA for efficient deprotection .

  • Sulfonyl Electronic Effects :
    The electron-deficient sulfonyl group enhances the electrophilicity of adjacent carbons, enabling Michael additions or conjugate additions.

Biological Activity and Enzyme Interactions

Though not a direct chemical reaction, the compound’s interaction with biological systems is notable:

  • Enzyme Inhibition :
    Carbamates derived from this scaffold inhibit enzymes such as proteases and esterases by forming covalent adducts with active-site residues.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a valuable candidate for further research:

Antitumor Activity

Research indicates that compounds similar to tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate can induce apoptosis in cancer cells. They achieve this through mechanisms such as:

  • Activation of caspases
  • Modulation of cell cycle regulators
    A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, showing superior performance compared to standard chemotherapeutics like cisplatin.

Antioxidant Properties

The presence of the tert-butyl group enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress. This property is particularly relevant in neuroprotective applications where oxidative damage is a concern.

Enzyme Inhibition

This compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can influence drug metabolism and efficacy, making it a potential candidate for drug development.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor properties of this compound against several cancer cell lines. Results indicated that it significantly inhibited cell growth by increasing levels of reactive oxygen species (ROS), leading to enhanced apoptosis.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The findings showed that it increased the activity of antioxidant enzymes like superoxide dismutase and catalase, effectively reducing neuronal apoptosis.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntitumorInduces apoptosis via ROS increaseJournal of Medicinal Chemistry
AntioxidantScavenges free radicals; reduces oxidative stressNeuropharmacological Study
Enzyme InhibitionAffects drug metabolism pathwaysVarious Studies

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amino group from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of desired products .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate lies in its combination of the tert-butyl carbamate and phenylsulfonyl groups. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable tool in various fields of research and industry .

Biological Activity

tert-butyl (S)-(1-phenyl-3-(phenylsulfonyl)propan-2-yl)carbamate , with the CAS number 108385-55-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H25_{25}NO4_4S
  • Molecular Weight : 375.48 g/mol
  • Purity : NLT 98% .

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones have been shown to inhibit lipoxygenase activity, which is crucial in inflammatory processes .

Antioxidant Activity

The antioxidant capacity of related compounds has been assessed through various assays, including:

  • Lipid peroxidation inhibition
  • Hydroxyl radical scavenging
  • DPPH scavenging assay

These assays demonstrate the ability of these compounds to scavenge free radicals and reduce oxidative stress .

Enzyme Inhibition

Inhibitory effects on enzymes such as monoamine oxidase and cholinesterases have also been reported. These activities suggest potential applications in neurodegenerative diseases where enzyme dysregulation is a concern .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Lipoxygenase : This enzyme plays a pivotal role in the synthesis of leukotrienes, mediators of inflammation.
  • Scavenging Free Radicals : The compound's structure allows it to interact with free radicals, thus mitigating oxidative damage.
  • Enzyme Interaction : The compound may bind to active sites on enzymes like monoamine oxidase, altering their activity and providing therapeutic benefits.

Study 1: Anti-inflammatory Effects

A study published in Pharmaceutical Research evaluated a series of phenylsulfonyl derivatives for their anti-inflammatory properties. The results indicated that compounds with structural similarities to this compound significantly reduced inflammation in animal models .

Study 2: Neuroprotective Effects

In a neuroprotection study, derivatives were tested for their ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease. The findings suggested that these compounds could potentially slow the progression of neurodegenerative diseases by modulating enzymatic activity related to amyloid formation .

Q & A

Q. How can crystallographic data from SHELX be reconciled with spectroscopic anomalies?

  • Answer : If NMR suggests multiple conformers but X-ray shows a single crystal structure, perform variable-temperature NMR to detect dynamic processes. For unresolved conflicts, use cryo-EM (if amorphous) or neutron diffraction to probe hydrogen bonding .

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